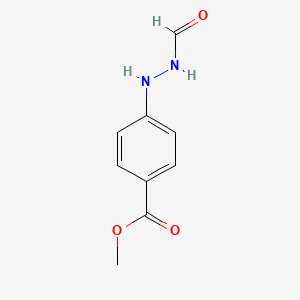
Methyl 4-(2-formylhydrazinyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-formylhydrazinyl)benzoate is an organic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol. This compound is characterized by the presence of a formylhydrazino group attached to a benzoate ester, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-formylhydrazinyl)benzoate typically involves the reaction of methyl 4-aminobenzoate with formylhydrazine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-formylhydrazinyl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Methyl 4-(2-carboxyhydrazino)benzoate.
Reduction: Methyl 4-(2-hydroxyhydrazino)benzoate.
Substitution: Various substituted hydrazino derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2-formylhydrazinyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formylhydrazino group.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2-formylhydrazinyl)benzoate involves its reactive formylhydrazino group, which can form covalent bonds with various biomolecules. This reactivity makes it useful as a biochemical probe for studying enzyme mechanisms and protein interactions. The compound can also act as a precursor for the synthesis of bioactive molecules, targeting specific pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-formylbenzoate: Known for its bioactive properties and used as a precursor in pharmaceutical synthesis.
Methyl 4-formylbenzoate: Utilized in organic synthesis and as an intermediate in the production of various chemicals.
Uniqueness
Methyl 4-(2-formylhydrazinyl)benzoate is unique due to its formylhydrazino group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of hydrazine derivatives and as a biochemical probe.
Properties
CAS No. |
139718-89-1 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 |
IUPAC Name |
methyl 4-(2-formylhydrazinyl)benzoate |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(13)7-2-4-8(5-3-7)11-10-6-12/h2-6,11H,1H3,(H,10,12) |
InChI Key |
JTCBNDCTKOIWOT-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NNC=O |
Synonyms |
Benzoic acid, 4-(2-formylhydrazino)-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















